UR-144 N(4-hydroxypentyl)

Description

Structure

3D Structure

Properties

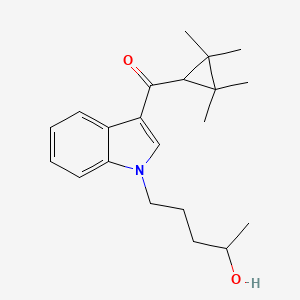

IUPAC Name |

[1-(4-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO2/c1-14(23)9-8-12-22-13-16(15-10-6-7-11-17(15)22)18(24)19-20(2,3)21(19,4)5/h6-7,10-11,13-14,19,23H,8-9,12H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFHYHZNLCEAAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801043116 |

Source

|

| Record name | UR-144 N-(4-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1537889-04-5 |

Source

|

| Record name | UR-144 N(4-hydroxypentyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1537889045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UR-144 N-(4-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UR-144 N(4-HYDROXYPENTYL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOM2IB42C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of the UR-144 N-(4-hydroxypentyl) Metabolite

Introduction: The Evolving Landscape of Synthetic Cannabinoids and the Imperative of Metabolite Identification

The proliferation of synthetic cannabinoids (SCs) represents a significant challenge in clinical toxicology and forensic science. UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a potent synthetic cannabinoid that selectively agonizes the peripheral CB2 receptor, though it also interacts with the psychoactive CB1 receptor at higher concentrations.[1] Like many SCs, UR-144 is rapidly and extensively metabolized in the body, meaning the parent compound is often undetectable in biological samples like urine.[2][3] This metabolic characteristic underscores the critical importance of identifying its metabolites to confirm exposure and understand its full toxicological profile.

This guide provides a comprehensive, technically-focused walkthrough of the structure elucidation of a key Phase I metabolite of UR-144: the N-(4-hydroxypentyl) metabolite. We will delve into the scientific rationale behind the analytical strategies employed, from initial metabolic production to definitive structural confirmation. This document is intended for researchers, analytical chemists, and drug development professionals who require a deep understanding of the methodologies used to identify and characterize novel psychoactive substance metabolites.

Part 1: Understanding the Metabolic Fate of UR-144

The metabolic journey of UR-144 is complex, involving a variety of biotransformations. The primary routes of Phase I metabolism include hydroxylation, carboxylation, and ketone formation, often occurring on the N-pentyl chain, the indole ring, or the tetramethylcyclopropyl moiety.[4][5] The N-(4-hydroxypentyl) metabolite is an anticipated and frequently detected product of this metabolic cascade.[6][7] The formation of this hydroxylated metabolite is a crucial step, as it can potentially exhibit significant pharmacological activity, sometimes even greater than the parent compound.[7][8]

Caption: Metabolic pathway of UR-144 to its N-(4-hydroxypentyl) metabolite.

Part 2: A Validated Workflow for Structure Elucidation

The definitive identification of a metabolite's structure is a multi-step process that requires a combination of sophisticated analytical techniques. The workflow presented below is a self-validating system, where each stage provides data that corroborates the findings of the previous one, culminating in an unambiguous structural assignment.

Caption: Experimental workflow for the structure elucidation of the UR-144 N-(4-hydroxypentyl) metabolite.

Part 3: In-Depth Methodologies

Metabolite Generation: In Vitro Models

To obtain sufficient quantities of the metabolite for structural analysis, in vitro incubation models are indispensable. Human Liver Microsomes (HLM) are the gold standard as they contain the primary enzymes responsible for drug metabolism.[9][10] An alternative and highly effective model is the fungus Cunninghamella elegans, which has been shown to produce human-relevant metabolites of synthetic cannabinoids in large amounts, making it ideal for generating material for NMR analysis.[9][10]

Experimental Protocol: Incubation with Human Liver Microsomes (HLM)

-

Preparation: In a microcentrifuge tube, combine 855 µL of 0.1M phosphate buffer (pH 7.4), 25 µL of UR-144 solution (1 mg/mL in acetonitrile:water), 50 µL of NADPH-A solution, and 20 µL of NADPH-B solution.

-

Initiation: Add 50 µL of HLM to the mixture.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for 3 hours.[11]

-

Quenching: Terminate the reaction by adding 1 mL of ice-cold acetonitrile.

-

Purification: Centrifuge the mixture at 16,060 x g for 10 minutes to precipitate proteins. Filter the supernatant through a 0.22 µm filter before analysis.[11]

Detection and Tentative Identification: LC-HRMS/MS

Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is the cornerstone for detecting and proposing the structures of metabolites.[12][13] The high mass accuracy of instruments like a Quadrupole Time-of-Flight (QTOF) mass spectrometer allows for the determination of the elemental composition of the metabolite and its fragments.

Chromatographic Separation: A reversed-phase C18 or phenyl-hexyl column is typically used for separation.[14] The choice of column chemistry is critical, as it can resolve isobaric metabolites that may have formed.[14]

Mass Spectrometric Analysis: The analysis is performed in positive electrospray ionization (ESI) mode. The mass spectrum of the N-(4-hydroxypentyl) metabolite will show a protonated molecule [M+H]⁺ at an m/z corresponding to the addition of an oxygen atom to the parent UR-144 molecule. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ion, providing structural information.

Data Presentation: Key Mass Spectral Data

| Compound | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments |

| UR-144 | 312.23 | 214.12, 144.08, 125.10 | N-pentylindole acylium, Indole acylium, Tetramethylcyclopropyl moiety[15][16] |

| N-(4-hydroxypentyl) Metabolite | 328.23 | 214.12, 144.08, 125.10 | The presence of key fragments from the parent drug indicates that the core structure is intact and modification has occurred on the N-pentyl chain. |

The fragmentation pattern provides strong evidence for the location of the hydroxylation. The retention of the m/z 214 fragment, representing the N-pentylindole acylium moiety, suggests the hydroxylation has occurred on the pentyl chain.

Definitive Structure Confirmation: NMR Spectroscopy

While MS data can strongly suggest a structure, it cannot definitively determine the exact position of the hydroxyl group on the pentyl chain (e.g., 2-hydroxy, 3-hydroxy, 4-hydroxy, or 5-hydroxy). Nuclear Magnetic Resonance (NMR) spectroscopy is the only technique that can provide this unambiguous structural information.[9][10]

Experimental Protocol: NMR Analysis

-

Sample Preparation: The metabolite is isolated and purified from the large-scale C. elegans incubation using preparative HPLC. The purified fraction is then dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: A suite of NMR experiments is performed:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Shows the number and chemical environment of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[11]

-

-

Structure Elucidation: The chemical shifts and coupling constants of the protons on the N-pentyl chain are carefully analyzed. The downfield shift of the proton at the C4 position and the splitting pattern of adjacent protons will confirm the location of the hydroxyl group at the 4-position.

Part 4: Significance and Broader Implications

The successful elucidation of the UR-144 N-(4-hydroxypentyl) metabolite structure has several important implications:

-

Forensic and Clinical Screening: This metabolite serves as a reliable biomarker for UR-144 consumption, enabling its detection in urine long after the parent compound has been cleared.[17]

-

Pharmacological Activity: As demonstrated in bioassays, the N-(4-hydroxypentyl) metabolite is more potent at the CB2 receptor than UR-144 itself.[7][8] This highlights that metabolites can significantly contribute to the overall pharmacological and toxicological effects of the parent drug.

-

Regulatory Scheduling: Understanding the full metabolic profile and the activity of metabolites is crucial for informing regulatory agencies and supporting the scheduling of dangerous substances.

Conclusion

The structure elucidation of the UR-144 N-(4-hydroxypentyl) metabolite is a prime example of the integrated analytical approach required in modern drug metabolism studies. By combining robust in vitro metabolite production with the high sensitivity of LC-HRMS/MS for detection and the unparalleled structural resolving power of NMR, we can confidently identify and characterize the biotransformation products of novel psychoactive substances. This rigorous scientific process is essential for staying ahead in the ever-evolving landscape of designer drugs and for protecting public health.

References

-

Cunningham, S., et al. (2025). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. ResearchGate. Available at: [Link]

-

Fu, S., et al. (2018). Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy. AAPS PharmSciTech, 19(5), 2293-2302. Available at: [Link]

-

Fu, S., et al. (2018). Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy. PubMed. Available at: [Link]

-

Fu, S., et al. (2018). Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance spectroscopy. OPUS at UTS. Available at: [Link]

-

Taylor & Francis. (n.d.). UR-144 – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Grigoryev, A., et al. (2013). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). UR-144. Wikipedia. Available at: [Link]

-

Gurney, S. M., et al. (2016). The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring. LCGC International. Available at: [Link]

-

Marshall University. (n.d.). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall Digital Scholar. Available at: [Link]

-

Grigoryev, A., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 265-274. Available at: [Link]

-

The Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144. CFSRE. Available at: [Link]

-

Adamowicz, P., et al. (2014). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 236, 8-15. Available at: [Link]

-

Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall Digital Scholar. Available at: [Link]

-

Namera, A., et al. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 175-194. Available at: [Link]

-

Grigoryev, A., et al. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. PubMed. Available at: [Link]

-

Zhang, Y., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules, 28(6), 2617. Available at: [Link]

-

Xu, E. Y., et al. (2017). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive. Journal of Forensic Sciences, 62(4), 998-1005. Available at: [Link]

-

Houston, M. C., et al. (2023). Analytical methods for the identification of synthetic cannabinoids in biological matrices. ResearchGate. Available at: [Link]

-

Logan, B. K., et al. (2017). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 41(5), 383-393. Available at: [Link]

-

Huestis, M. A., & Logan, B. K. (2017). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Pharmacology, 8, 245. Available at: [Link]

Sources

- 1. UR-144 - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. marshall.edu [marshall.edu]

- 8. marshall.edu [marshall.edu]

- 9. researchgate.net [researchgate.net]

- 10. Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 12. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. academic.oup.com [academic.oup.com]

- 16. ovid.com [ovid.com]

- 17. ark-tdm.com [ark-tdm.com]

An In-Depth Technical Guide to the Chemical Properties and Stability of UR-144 N-(4-hydroxypentyl)

Introduction

UR-144, (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid that has been identified in various recreational products.[1] As with many synthetic cannabinoids, the metabolism of UR-144 is of significant interest to researchers, toxicologists, and drug development professionals for understanding its pharmacological and toxicological profile. One of the key phase I metabolites is UR-144 N-(4-hydroxypentyl), formed by hydroxylation of the N-pentyl chain.[2] This guide provides a comprehensive overview of the chemical properties and stability of this important metabolite.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical information and actionable protocols. The structure of this guide is designed to provide a logical flow from the fundamental properties of the molecule to its synthesis, stability, and analysis.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of UR-144 N-(4-hydroxypentyl) is fundamental for its handling, formulation, and analytical characterization.

Caption: Chemical Structure of UR-144 N-(4-hydroxypentyl)

Table 1: Physicochemical Properties of UR-144 N-(4-hydroxypentyl) metabolite

| Property | Value | Source |

| IUPAC Name | [1-(4-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | [3] |

| CAS Number | 1537889-04-5 | [4] |

| Molecular Formula | C₂₁H₂₉NO₂ | [4] |

| Molecular Weight | 327.5 g/mol | [4] |

| Appearance | Crystalline solid | [4] |

| Melting Point | Not reported | |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL | [4] |

| UV λmax | 217, 247, 304 nm | [4] |

| pKa (predicted) | 15.2 (alcohol), -1.8 (amide) | |

| logP (predicted) | 4.5 |

Synthesis and Purification

The rationale for this proposed synthesis is a two-step process: first, the synthesis of the N-despentyl precursor, followed by N-alkylation with a suitable 4-hydroxypentyl synthon.

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 3. Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Selective CB2 Agonist UR-144: A Technical Guide to its Mechanism of Action at Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

UR-144, or (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid (SC) that has garnered significant interest within the scientific community.[1] Developed by Abbott Laboratories, this compound was initially designed as a selective agonist for the peripheral cannabinoid receptor 2 (CB2), with considerably lower affinity for the psychoactive cannabinoid receptor 1 (CB1).[1][2] This selectivity profile makes UR-144 a valuable tool for investigating the therapeutic potential of CB2 receptor modulation in various pathological conditions, including inflammatory and neuropathic pain, without the psychotropic effects associated with CB1 receptor activation. This guide provides an in-depth technical overview of the mechanism of action of UR-144 at CB1 and CB2 receptors, detailing its binding kinetics, functional activity, and downstream signaling pathways.

Molecular Profile and Receptor Binding Affinity

UR-144 is structurally related to other tetramethylcyclopropyl synthetic cannabinoids but is distinguished by a 1-pentyl substitution on the indole core.[1] Its interaction with cannabinoid receptors is characterized by a strong preference for the CB2 receptor.

Table 1: Quantitative Binding and Functional Data for UR-144 at Human CB1 and CB2 Receptors

| Parameter | CB1 Receptor | CB2 Receptor | Selectivity (CB1/CB2) | Reference |

| Binding Affinity (Ki) | 150 nM | 1.8 nM | 83-fold | [1] |

| Functional Potency (EC50) | 421 nM | 72 nM | ~5.8-fold | [1] |

This marked difference in binding affinity underscores the CB2-selective nature of UR-144. The 83-fold higher affinity for CB2 over CB1 is a key characteristic that has driven its use in preclinical research.[1]

Mechanism of Action: A Tale of Two Receptors

As a G protein-coupled receptor (GPCR) agonist, UR-144 initiates a cascade of intracellular signaling events upon binding to CB1 and CB2 receptors. However, the nature and consequences of this activation differ significantly between the two receptor subtypes.

Canonical Signaling Pathway: Gαi/o-Mediated Inhibition of Adenylyl Cyclase

The primary and most well-understood signaling pathway for both CB1 and CB2 receptors involves coupling to inhibitory G proteins of the Gαi/o family. Activation of these G proteins by an agonist like UR-144 leads to the inhibition of adenylyl cyclase, a key enzyme responsible for the synthesis of the second messenger cyclic adenosine monophosphate (cAMP). The resulting decrease in intracellular cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing gene transcription and cellular function.

Caption: Canonical Gαi/o-mediated signaling pathway of UR-144 at the CB2 receptor.

Non-Canonical Signaling and Functional Selectivity

Recent research has unveiled a more complex picture of cannabinoid receptor signaling, highlighting the existence of non-canonical, G protein-independent pathways and the concept of "biased agonism" or "functional selectivity."[3][4] This phenomenon describes the ability of different agonists at the same receptor to preferentially activate a subset of downstream signaling pathways.

Evidence suggests that UR-144 may act as a biased agonist at the CB2 receptor. One study has indicated that UR-144 is "arrestin biased with no significant inhibition of cyclase."[5] This implies that UR-144 may preferentially engage β-arrestin-mediated signaling pathways over the canonical G protein-mediated pathway. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as initiate distinct signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.

Activation of the MAPK/ERK pathway is a known non-canonical signaling event for CB2 receptors and plays a role in cell survival, proliferation, and inflammation.

Caption: Proposed biased agonism of UR-144 at the CB2 receptor, favoring β-arrestin recruitment.

The structural basis for the CB2 selectivity of UR-144 and other synthetic cannabinoids is an area of active investigation. It is thought to arise from specific interactions between the ligand and key amino acid residues within the binding pocket of the CB2 receptor that differ from those in the CB1 receptor.[6]

Experimental Protocols for Characterizing UR-144 Activity

To elucidate the mechanism of action of UR-144, several in vitro assays are routinely employed. These assays provide quantitative data on binding affinity, functional potency, and the specific signaling pathways engaged by the compound.

Radioligand Displacement Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound. It measures the ability of an unlabeled ligand (UR-144) to displace a radiolabeled ligand with known affinity from the receptor.

Step-by-Step Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human CB1 or CB2 receptor.

-

Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and isolate the cell membranes containing the receptors.

-

Centrifuge the homogenate to pellet the membranes and resuspend them in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]CP-55,940).

-

Add increasing concentrations of the unlabeled test compound (UR-144).

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-radiolabeled ligand).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

-

Incubation and Termination:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Detection and Data Analysis:

-

Place the filter mats in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of UR-144 to generate a displacement curve.

-

Determine the IC50 value (the concentration of UR-144 that displaces 50% of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist. It utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Prepare cell membranes expressing the receptor of interest as described for the radioligand binding assay.

-

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation.

-

Add increasing concentrations of the agonist (UR-144).

-

Include a vehicle control for basal G protein activity.

-

Add a fixed concentration of [³⁵S]GTPγS and an excess of GDP to each well.

-

-

Incubation and Termination:

-

Incubate the plate at 30°C for 60 minutes to allow for G protein activation and [³⁵S]GTPγS binding.

-

Terminate the reaction by filtration as described for the radioligand binding assay.

-

-

Detection and Data Analysis:

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the amount of bound [³⁵S]GTPγS as a function of the log concentration of UR-144.

-

Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve.

-

cAMP Accumulation Assay

This assay measures the functional consequence of Gαi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Step-by-Step Methodology:

-

Cell Culture:

-

Plate cells expressing the CB1 or CB2 receptor in a 96-well plate and grow to near confluency.

-

-

Assay Setup:

-

Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add increasing concentrations of the agonist (UR-144).

-

Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and produce a measurable level of cAMP.

-

-

Incubation and Lysis:

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Lyse the cells to release the intracellular cAMP.

-

-

Detection and Data Analysis:

-

Quantify the amount of cAMP in the cell lysates using a commercially available kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA, or AlphaScreen).

-

Plot the cAMP concentration as a function of the log concentration of UR-144.

-

Determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

-

Conclusion

UR-144 is a potent and selective CB2 receptor agonist that serves as an invaluable research tool for dissecting the physiological and pathophysiological roles of the CB2 receptor. Its mechanism of action is primarily mediated through the activation of Gαi/o proteins, leading to the inhibition of adenylyl cyclase. However, emerging evidence points towards a more nuanced signaling profile, with the potential for biased agonism favoring β-arrestin-mediated pathways. A thorough understanding of its binding kinetics, functional potency, and signaling profile, as determined by the experimental protocols outlined in this guide, is essential for the accurate interpretation of research findings and for guiding the development of novel CB2-targeted therapeutics.

References

- Application Notes and Protocols: Radioligand Binding Assay for CB2R Agonist 2. (2025). BenchChem.

- Structural basis of selective cannabinoid CB2 receptor activation. (2023).

- UR-144. (n.d.). In Wikipedia. Retrieved January 16, 2026.

- Application Notes and Protocols for Radioligand Binding Assay of Tetrahydromagnolol at Cannabinoid Receptors. (2025). BenchChem.

- GTPγS Binding Assays. (2012). In Assay Guidance Manual.

- human Cannabinoid CB2 Receptor, Frozen Cells. (n.d.). Revvity.

- Assessment of Biased Agonism among Distinct Synthetic Cannabinoid Receptor Agonist Scaffolds. (2019).

- Application Note and Protocol: Measuring cAMP Accumulation in Response to Tetrahydromagnolol. (2025). BenchChem.

- A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. (2024). Frontiers in Pharmacology.

- A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. (2024).

- UR-144. (n.d.).

- GTP binding assay. (n.d.). Revvity.

- GTPγS Binding Assay. (n.d.).

- Identification of Novel CB2 Ligands through Virtual Screening and In Vitro Evalu

- Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical P

- Structural basis of selective cannabinoid CB2 receptor activation. (2023).

- Functional selectivity through protean and biased agonism: who steers the ship? (2007). Molecular Pharmacology.

- Binding Modes and Selectivity of Cannabinoid 1 (CB1) and Cannabinoid 2 (CB2) Receptor Ligands. (2025).

- cAMP levels following CB1, pplss‐CB1 and CB2 receptor agonist and... (n.d.).

- Rational drug design of CB2 receptor ligands: from 2012 to 2021. (2022). Acta Pharmaceutica Sinica B.

- cAMP Accumulation Assay. (n.d.).

- GTP Gi Binding assay Detection Kit. (n.d.). Revvity.

- cAMP assay provides flexibility and stable pharmacology. (n.d.). Revvity.

- Functional selectivity. (n.d.). In Wikipedia. Retrieved January 16, 2026.

- The Displacement Binding Assay Using Human Cannabinoid CB 2 Receptor-Transfected Cells. (2023). Springer Protocols.

- UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. (2023). Toxicology Mechanisms and Methods.

- Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles. (2022). Molecules.

- Substance Details UR-144. (n.d.).

- The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases. (2017).

Sources

- 1. UR-144 - Wikipedia [en.wikipedia.org]

- 2. UR-144 - Creative Biolabs [creative-biolabs.com]

- 3. Functional selectivity through protean and biased agonism: who steers the ship? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional selectivity - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structural basis of selective cannabinoid CB2 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile of UR-144 and its N-(4-hydroxypentyl) Metabolite in Cell Lines

Introduction

The emergence of synthetic cannabinoids (SCs) on the recreational drug market has presented a significant challenge to public health and forensic toxicology. Among these, UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) has been frequently identified in herbal mixtures.[1][2] While designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), UR-144 and other SCs often exhibit greater potency and a more severe and unpredictable spectrum of adverse effects.[2][3] Understanding the cellular and molecular toxicity of these compounds is paramount for researchers, clinicians, and drug development professionals.

This technical guide provides a comprehensive overview of the toxicological profile of UR-144 and its predicted major phase I metabolite, N-(4-hydroxypentyl) UR-144, in various cell lines. While extensive research has been conducted on the parent compound, data specifically on the N-(4-hydroxypentyl) metabolite remains limited.[4] This guide will synthesize the available literature, detail established methodologies for toxicological assessment, and elucidate the implicated cellular pathways.

Metabolic Profile of UR-144

UR-144 undergoes extensive phase I metabolism, primarily through hydroxylation of the N-alkyl chain.[5][6] The N-(4-hydroxypentyl) metabolite is an expected and identified product of this metabolic process.[4][7] It is crucial to consider the toxicological contribution of such metabolites, as they may possess their own distinct pharmacological and toxicological properties.[3] In vitro studies using pooled human liver microsomes have been instrumental in identifying the metabolic pathways of UR-144.[8]

Cytotoxicity Assessment

The evaluation of cytotoxicity is a fundamental aspect of toxicological screening. For UR-144, a range of effects has been observed across different cell lines.

In human placental cytotrophoblast (BeWo) cells, UR-144 caused a significant decrease in cell viability.[9][10] Conversely, a study on human neuroblastoma (SH-SY5Y) cells indicated that UR-144 did not cause significant cell death after 24 hours of exposure, as measured by MTT and neutral red uptake assays.[11][12] However, at a concentration of 50 µM, a 19.34% reduction in cell viability was noted.[12] In cardiomyoblasts, UR-144 demonstrated dose-dependent cytotoxicity, with membrane damage being a more prominent feature than mitochondrial damage.[13][14][15]

Table 1: Summary of UR-144 Cytotoxicity Data

| Cell Line | Assay | Key Findings | Reference |

| BeWo (human placental) | Cell Viability Assay | Significant decrease in cell viability. | [9][10] |

| SH-SY5Y (human neuroblastoma) | MTT, NRU | No significant cell death at 24h, though a 19.34% decrease at 50 µM. | [11][12] |

| Cardiomyoblasts | WST-1, LDH | Dose-dependent increase in cytotoxicity; more significant membrane damage. | [13][14][15] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cell culture medium

-

UR-144 and N-(4-hydroxypentyl) metabolite stock solutions

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of UR-144 or its metabolite for the desired exposure time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

-

After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Genotoxicity Profile

The potential for a compound to induce genetic damage is a critical toxicological endpoint. Studies on synthetic cannabinoids have revealed genotoxic potential.[16][17][18] Specifically for UR-144, comet assays with human lymphocytes and TR146 cells have shown DNA migration, indicating DNA damage.[19] Micronucleus assays with the same cell lines also yielded positive results, suggesting that UR-144 can cause chromosomal damage.[19] However, in SH-SY5Y neuroblastoma cells, the comet assay did not indicate genotoxicity for UR-144.[11][12] This discrepancy highlights the cell-type-specific effects of UR-144.

Experimental Protocol: Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Low melting point agarose (LMA)

-

Normal melting point agarose (NMA)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Electrophoresis buffer (1 mM EDTA, 300 mM NaOH, pH >13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining dye (e.g., SYBR Green)

-

Microscope slides

Procedure:

-

Harvest cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.

-

Mix cell suspension with LMA at a 1:10 ratio (v/v).

-

Pipette the cell-agarose mixture onto a pre-coated slide with NMA.

-

Immerse slides in lysis solution and incubate at 4°C for at least 1 hour.

-

Place slides in a horizontal electrophoresis tank filled with electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

-

Neutralize the slides with neutralization buffer.

-

Stain the slides with a DNA-binding dye.

-

Visualize and score the comets using a fluorescence microscope and appropriate software.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged cells. Several studies have demonstrated that UR-144 can induce apoptosis in various cell lines. In BeWo placental cells, UR-144 was shown to cause a loss of mitochondrial membrane potential and activate caspase-9 and caspase-3/7, key executioners of the apoptotic cascade.[9][10] This pro-apoptotic effect of UR-144 in BeWo cells was reversed by the CB1 receptor antagonist AM281, indicating a receptor-mediated mechanism.[9][10]

In cardiomyoblasts, UR-144 induced autophagic and necrotic cell death, which may be linked to elevated cytoplasmic Ca2+ levels and activation of Death-Associated Protein Kinase 1 (DAPK1).[13][14][15]

Signaling Pathway: UR-144 Induced Apoptosis in Placental Cells

Caption: UR-144 mediated apoptosis in BeWo cells.

Oxidative Stress

The role of UR-144 in inducing oxidative stress appears to be complex and cell-type dependent. In SH-SY5Y cells, UR-144 exposure led to a significant decrease in reactive oxygen species (ROS) and malondialdehyde (MDA) levels, with no change in total antioxidant capacity (TAC).[11][12] This suggests a potential antioxidant or metabolism-altering effect in these neuronal cells. Conversely, in endometrial stromal cells, UR-144 caused a transitory increase in ROS and reactive nitrogen species (RNS).[12] In cardiomyoblasts, high-dose UR-144 treatment resulted in a reduction of both ROS and total antioxidant capacity.[13][14][15] These conflicting findings underscore the necessity of evaluating toxicological endpoints in multiple, relevant cell models.

Experimental Workflow: Assessment of Oxidative Stress

Caption: Workflow for evaluating oxidative stress markers.

Toxicological Profile of N-(4-hydroxypentyl) UR-144

Direct toxicological data for the N-(4-hydroxypentyl) metabolite of UR-144 is not extensively available in the public domain.[4] However, a characterization study using a cannabinoid receptor bioassay revealed that this metabolite is more potent at the CB2 receptor than the parent compound, UR-144.[7][20] Given that some of the toxic effects of UR-144 are mediated through cannabinoid receptors, it is plausible that the N-(4-hydroxypentyl) metabolite could contribute significantly to the overall toxicological profile following UR-144 ingestion. Further research is warranted to specifically investigate the cytotoxicity, genotoxicity, and other toxicological endpoints of this and other major metabolites.

Conclusion

The in vitro toxicological profile of UR-144 is multifaceted and exhibits significant cell-type-specific variations. Evidence suggests that UR-144 can induce cytotoxicity, genotoxicity, and apoptosis through various mechanisms, including cannabinoid receptor activation and induction of cellular stress pathways. The N-(4-hydroxypentyl) metabolite, a major product of UR-144 metabolism, displays potent activity at the CB2 receptor, highlighting the need for its inclusion in future toxicological assessments. This guide provides a framework for researchers and drug development professionals to understand and further investigate the complex toxicological landscape of UR-144 and its metabolites.

References

-

Almestafa, A. A., Khabour, O. F., AL-Eitan, L. N., & Alzoubi, K. H. (2025). Synthetic Cannabinoids are Genotoxic in Cultured Human Lymphocytes. Current Pharmaceutical Design, 31(29), 2346-2351. [Link]

-

Synthetic Cannabinoids are Genotoxic in Cultured Human Lymphocytes. (2025). Current Pharmaceutical Design, 31(29), 2346-2351. [Link]

-

Abudayyak, M. (n.d.). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Almada, M., Alves, P., Fonseca, B. M., Carvalho, F., Queirós, C. R., Gaspar, H., Amaral, C., Teixeira, N. A., & Correia-da-Silva, G. (2020). Synthetic cannabinoids JWH-018, JWH-122, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells. Toxicology Letters, 319, 129–137. [Link]

-

Akar, M., Ercin, M., Boran, T., Gezginci-Oktayoglu, S., & Özhan, G. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Toxicology Mechanisms and Methods, 33(1), 56-64. [Link]

-

Synthetic Cannabinoids are Genotoxic in Cultured Human Lymphocytes. (n.d.). ResearchGate. [Link]

-

(n.d.). Synthetic Marijuana May Cause Cancer. Pharmacy Times. [Link]

-

Koller, V. J., Auwärter, V., Grummt, T., Moosmann, B., & Knasmüller, S. (2014). Does Consumption of Synthetic Cannabinoids Cause Genetic Damage in Drug Users?. BioMed Research International, 2014, 1–10. [Link]

-

Genotoxic Properties of Synthetic Cannabinoids on TK6 Human Cells by Flow Cytometry. (n.d.). ResearchGate. [Link]

-

Malaca, S., Pizzicannella, J., Di-Giovannantonio, L., Cialini, A., Di-Stefano, A., & Carlier, J. (2020). Genotoxic Properties of Synthetic Cannabinoids on TK6 Human Cells by Flow Cytometry. International Journal of Molecular Sciences, 21(4), 1234. [Link]

-

Abudayyak, M., & Boran, T. (2025). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences, 50(1), 39-50. [Link]

-

Akar, M., Ercin, M., Boran, T., Gezginci-Oktayoglu, S., & Özhan, G. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Toxicology Mechanisms and Methods, 33(1), 56–64. [Link]

-

Adamowicz, P., Gieroń, J., Gil, D., Lechowicz, W., Skulska, A., & Tokarczyk, B. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Toxicology, 32(1), 85–92. [Link]

-

Akar, M., Ercin, M., Boran, T., Gezginci-Oktayoglu, S., & Özhan, G. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Toxicology Mechanisms and Methods, 33(1), 56–64. [Link]

-

Almada, M., Alves, P., Fonseca, B. M., Carvalho, F., Queirós, C. R., Gaspar, H., Amaral, C., Teixeira, N. A., & Correia-da-Silva, G. (2020). Synthetic cannabinoids JWH-018, JWH-122, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells. Toxicology Letters, 319, 129-137. [Link]

-

Yeter, O., & Ogan, A. (2020). Investigation of DNA damage, oxidative stress, and inflammation in synthetic cannabinoid users. Human & Experimental Toxicology, 39(11), 1454–1462. [Link]

-

Mitterbauer, A., Schmid, D., Bachmair, J., Meyer, E., Zell, A., & Knasmüller, S. (2015). Impact of a synthetic cannabinoid (CP-47,497-C8) on protein expression in human cells: evidence for induction of inflammation and DNA damage. Archives of Toxicology, 90(5), 1131–1145. [Link]

-

Grigoryev, A., Kavanagh, P., Melnik, A., Savchuk, S., & Simonov, A. (2014). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 38(5), 247–254. [Link]

-

Cannaert, A., Sparkes, E., Hulpia, F., De-Kesel, M., Han, H., & Stove, C. P. (2020). Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA. Pharmaceuticals, 13(11), 356. [Link]

-

Abudayyak, M., & Boran, T. (2025). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences, 50(1), 39-50. [Link]

-

UR-144, Synthetic Cannabinoid Receptor Agonist, Induced Cardiomyoblast Toxicity Mechanism Comprises Cytoplasmic Ca 2+ and DAPK1 Related Autophagy And Necrosis. (n.d.). ResearchGate. [Link]

-

UR-144 – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Tadin, A., Galić, A., Bunoza, E., Vladić, A., Racetin, A., & Modun, D. (2022). DNA Damaging Effects, Oxidative Stress Responses and Cholinesterase Activity in Blood and Brain of Wistar Rats Exposed to Δ 9 -Tetrahydrocannabinol. Antioxidants, 11(11), 2244. [Link]

-

Li, J., Wang, X., Zhang, Y., Wang, Z., & Zhang, Y. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Metabolites, 13(2), 269. [Link]

-

Kneisel, S., & Auwärter, V. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis, 4(S1), 33-41. [Link]

-

Papaseit, E., Pérez-Mañá, C., Pérez-Coy, D., Torrens, M., & Farré, M. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Biology, 10(4), 257. [Link]

-

Holliday, K. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]

-

Holliday, K. (2015). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall Digital Scholar. [Link]

-

UR-144 N-(2-hydroxypentyl) metabolite. (n.d.). Bertin Bioreagent. [Link]

Sources

- 1. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. mdpi.com [mdpi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. marshall.edu [marshall.edu]

- 8. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic cannabinoids JWH-018, JWH-122, UR-144 and the phytocannabinoid THC activate apoptosis in placental cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fabad Journal of Pharmaceutical Sciences » Submission » Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation [dergipark.org.tr]

- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 13. UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca and DAPK1 related autophagy and necrosis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 14. UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 17. researchgate.net [researchgate.net]

- 18. pharmacytimes.com [pharmacytimes.com]

- 19. researchgate.net [researchgate.net]

- 20. marshall.edu [marshall.edu]

Pharmacokinetics of UR-144 and its 4-hydroxypentyl metabolite

An In-Depth Technical Guide to the Pharmacokinetics of UR-144 and its 4-hydroxypentyl Metabolite

Authored by a Senior Application Scientist

Preamble: Contextualizing UR-144

UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a synthetic cannabinoid receptor agonist (SCRA) developed by Abbott Laboratories.[1] Structurally distinct from classical THC, it gained notoriety as a key ingredient in "legal high" products.[2][3] Understanding its journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is paramount for the fields of forensic toxicology, clinical diagnostics, and drug development. This guide provides a detailed examination of the pharmacokinetic profile of UR-144, with a specific focus on its major and pharmacologically relevant Phase I metabolite, the 4-hydroxypentyl derivative.

Pharmacological Profile: A Snapshot of Receptor Interaction

To appreciate the pharmacokinetic data, one must first understand the compound's primary targets. UR-144 is a potent agonist at cannabinoid receptors, but it exhibits a marked selectivity. It binds with high affinity to the peripheral CB2 receptor (Kᵢ = 1.8 nM) and a significantly lower affinity for the central, psychoactive CB1 receptor (Kᵢ = 150 nM).[1] This profile suggests that while it can produce cannabinoid-like effects, its physiological impact may differ from that of THC, which has a higher affinity for the CB1 receptor. The metabolism of UR-144, particularly the formation of the 4-hydroxypentyl metabolite, further modulates this interaction, creating a more potent CB2 agonist.[4]

Absorption and Distribution: Entry and Spread

Systemic data on the complete ADME profile of UR-144 remains limited.[5] However, observational studies and case reports provide crucial insights into its absorption and distribution following common routes of administration.

Routes of Administration: The primary route of administration for UR-144 is smoking, where it is typically mixed with herbal materials.[5][6] Oral ingestion and inhalation of vaporized product are also reported.[6]

Bioavailability and Onset: Following smoking, UR-144 is rapidly absorbed. Studies monitoring oral fluid (OF) concentrations in recreational users show a swift increase, with peak concentrations appearing as early as 10 to 20 minutes post-administration.[7][8] This rapid onset is consistent with the acute physiological effects observed, such as increased heart rate and blood pressure.[7][9]

Distribution in Biological Matrices: The parent compound is detectable in blood and oral fluid shortly after use. However, due to rapid and extensive metabolism, blood concentrations of the parent UR-144 are often low, typically in the sub-nanogram to low nanogram per milliliter range, even in intoxication cases.[3][6][10] This underscores the necessity of targeting metabolites for a longer detection window.

| Biological Matrix | Reported Concentration Range (Parent UR-144) | Context of Finding | Citation |

| Blood | Trace amounts (<0.5 ng/mL) to 17 ng/mL | Intoxication Cases | [3] |

| Blood | 1.4 to 12.3 ng/mL | Fatal Cases (Data Analysis) | [11][12] |

| Blood | 6.1 ng/mL | Single Intoxication Case | [2] |

| Oral Fluid (OF) | Undetectable to <30 ng/mL | Forensic/Intoxication Cases | [7] |

| Oral Fluid (OF) | Peak concentration reached at 20 min post-smoking | Observational User Study | [7][8] |

Table 1: Reported concentrations of parent UR-144 in human biological samples.

Metabolic Transformation: The Core Pathway

UR-144 undergoes extensive metabolic conversion, a critical factor for its detection and interpretation.[5] The process is a classic two-phase xenobiotic transformation.

Phase I Metabolism: Functionalization

The initial metabolic step involves the addition of functional groups, primarily through oxidation (hydroxylation) of the parent molecule. This process is predominantly mediated by the cytochrome P450 enzyme system in the liver.

Key Enzymes: In vitro studies using human liver microsomes (HLM) have definitively identified CYP3A4 as the major enzyme responsible for the metabolism of UR-144.[13][14] Minor contributions from CYP1A2 have also been noted.[7][13][14] This reliance on CYP3A4 makes UR-144 users susceptible to drug-drug interactions with concomitant medications that induce or inhibit this enzyme.[13][14]

Primary Metabolic Reactions:

-

Hydroxylation of the N-pentyl chain: This is the most significant metabolic pathway. Oxidation can occur at various positions on the pentyl side chain, leading to several monohydroxylated metabolites.[10][15][16] The most prominent of these are the 4-hydroxypentyl and 5-hydroxypentyl metabolites.[17][18]

-

Further Oxidation: The hydroxylated metabolites can be further oxidized to form corresponding carboxylic acid metabolites (e.g., UR-144 N-pentanoic acid).[10][15]

-

Dihydroxylation: The formation of dihydroxylated metabolites has also been identified.[2][19]

Spotlight on the 4-Hydroxypentyl Metabolite

The UR-144 N-(4-hydroxypentyl) metabolite is a crucial analyte for both pharmacological and forensic consideration.[17]

-

Formation: It is a primary Phase I metabolite formed by the action of CYP enzymes on the pentyl chain of UR-144.[17]

-

Pharmacological Activity: This metabolite is not merely an inactive byproduct. In vitro bioassays have demonstrated that the N-(4-hydroxypentyl) metabolite is more potent at the CB2 receptor than the parent UR-144.[4] This metabolic activation contributes to the overall pharmacological effect profile of UR-144 ingestion.

Phase II Metabolism: Conjugation for Excretion

Following Phase I functionalization, the hydroxylated metabolites of UR-144 undergo Phase II conjugation to increase their water solubility and facilitate elimination. The primary conjugation pathway is glucuronidation , where uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the hydroxyl group.[5] These glucuronide conjugates are the predominant metabolic species found in urine.[10]

Excretion: Elimination from the Body

UR-144 is almost completely metabolized before excretion. The parent compound is rarely detected in urine.[2][16][19] The primary route of elimination is via the kidneys, with the hydroxylated and carboxylated metabolites being excreted in urine, mainly as their glucuronide conjugates.[5][10] This is a critical consideration for analytical testing; urine samples must be treated to break these conjugates to accurately quantify the Phase I metabolites.

Analytical Methodologies: A Protocol for Detection

Detecting UR-144 and its metabolites requires sensitive and specific analytical techniques, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol below outlines a self-validating system for the analysis of the 4-hydroxypentyl metabolite in urine.

Experimental Workflow Diagram

Protocol: Quantification of UR-144 4-Hydroxypentyl Metabolite in Urine

Causality: This protocol is designed for maximum recovery and accuracy. Enzymatic hydrolysis is essential because the target analyte is primarily excreted as a glucuronide conjugate; omitting this step would lead to a false negative or significantly underestimated result.[10][20] Solid Phase Extraction (SPE) is employed to remove matrix interferences (salts, urea, etc.) that can suppress the ion signal in the mass spectrometer, thereby ensuring sensitivity and reproducibility.[10][21]

Step-by-Step Methodology:

-

Sample Preparation:

-

Pipette 1.0 mL of urine into a labeled glass culture tube.

-

Add an internal standard (e.g., a deuterated version of the analyte, like UR-144 N-(4-hydroxypentyl)-d5 metabolite) to each sample, calibrator, and control. This corrects for variability in extraction efficiency and instrument response.

-

Add 500 µL of acetate buffer (pH 5.0) to adjust the sample pH for optimal enzyme activity.

-

Add 20 µL of β-glucuronidase enzyme solution (from E. coli).

-

Vortex briefly and incubate in a water bath at 60°C for 1 hour to cleave the glucuronide bond.

-

Allow samples to cool to room temperature.

-

-

Solid Phase Extraction (SPE):

-

Condition a mixed-mode SPE cartridge by sequentially washing with 2 mL of methanol, 2 mL of deionized water, and 2 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% acetonitrile in water to remove polar interferences.

-

Dry the cartridge under vacuum or nitrogen for 5 minutes.

-

Elute the analyte with 2 mL of a 90:10 dichloromethane/isopropanol mixture.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start at 30-40% B, ramp up to 95% B over several minutes to elute the analyte, hold, and then return to initial conditions for re-equilibration.[10]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Monitoring: Multiple Reaction Monitoring (MRM) mode. At least two specific precursor-to-product ion transitions should be monitored for the analyte and one for the internal standard to ensure specificity and confirm identity.

-

-

Conclusion and Implications

The pharmacokinetics of UR-144 are characterized by rapid absorption, extensive and rapid metabolism primarily via CYP3A4, and excretion as glucuronidated metabolites in urine. The parent compound is a transient marker of use, making its metabolites, particularly the pharmacologically active N-(4-hydroxypentyl) metabolite, the definitive biomarkers for confirming consumption. Analytical methods must incorporate a hydrolysis step to accurately measure these conjugated metabolites. For drug development professionals, the high affinity of the 4-hydroxypentyl metabolite for the CB2 receptor highlights the critical need to assess the pharmacology of metabolites, not just the parent drug. For researchers and clinicians, understanding this metabolic profile is essential for interpreting toxicological findings and managing potential drug-drug interactions.

References

-

Nielsen, M., et al. (2016). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Drug Testing and Analysis, 8(8), 792-800. [Link]

-

ResearchGate. (n.d.). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. [Link]

-

PubChem. (n.d.). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. [Link]

-

SAGE Journals. (2022). The effects of synthetic cannabinoid UR-144 on the human body—A review of 39 cases. Journal of Analytical Toxicology. [Link]

-

World Health Organization. (2017). UR-144 Critical Review Report. ECDD Repository. [Link]

-

Taylor & Francis Online. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Toxicology Mechanisms and Methods. [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2024). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. [Link]

-

Wikipedia. (n.d.). UR-144. [Link]

-

MDPI. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Pharmaceuticals, 14(4), 302. [Link]

-

Forensic Science International. (2014). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 237, 90-97. [Link]

-

National Center for Biotechnology Information. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Pharmaceuticals (Basel), 14(4), 302. [Link]

-

ScienceDirect. (2015). Analytical methods for the identification of synthetic cannabinoids in biological matrices. Forensic Science International, 249, 159-168. [Link]

-

National Center for Biotechnology Information. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(3), 164-177. [Link]

-

Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall Digital Scholar. [Link]

-

Apollo. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. [Link]

-

ResearchGate. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. [Link]

-

Annex Publishers. (n.d.). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. [Link]

-

National Center for Biotechnology Information. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Forensic Toxicology, 35(2), 245-256. [Link]

-

Forensic Science International. (2017). The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases. Forensic Science International, 275, 267-272. [Link]

-

Oxford Academic. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(8), 517-526. [Link]

-

National Center for Biotechnology Information. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology, 37(8), 517-526. [Link]

-

MDPI. (2019). Characterization of Phase I and Glucuronide Phase II Metabolites of 17 Mycotoxins Using Liquid Chromatography—High-Resolution Mass Spectrometry. Toxins (Basel), 11(11), 629. [Link]

Sources

- 1. UR-144 - Wikipedia [en.wikipedia.org]

- 2. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. marshall.edu [marshall.edu]

- 5. ecddrepository.org [ecddrepository.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. mdpi.com [mdpi.com]

- 8. Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. [repository.cam.ac.uk]

- 9. Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 14. Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. | Semantic Scholar [semanticscholar.org]

- 15. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. caymanchem.com [caymanchem.com]

- 18. caymanchem.com [caymanchem.com]

- 19. Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. annexpublishers.com [annexpublishers.com]

UR-144 N-(4-hydroxypentyl) Metabolite: An In-Depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of the UR-144 N-(4-hydroxypentyl) analytical reference standard, designed for researchers, scientists, and drug development professionals. It delves into the core scientific principles and practical applications of this standard, ensuring technical accuracy and field-proven insights.

Introduction: The Significance of Metabolite Reference Standards in Synthetic Cannabinoid Research

The landscape of new psychoactive substances (NPS) is in a constant state of flux, with synthetic cannabinoids representing a significant and evolving class. UR-144, a potent agonist of the CB2 receptor, has been identified in numerous forensic cases.[1][2] However, the parent compound is often present at low or undetectable levels in biological samples due to rapid and extensive metabolism.[3] This necessitates a focus on the detection of its metabolites for confident identification of UR-144 exposure. The N-(4-hydroxypentyl) metabolite is a prominent Phase I metabolite of UR-144, making its analytical reference standard an indispensable tool for forensic toxicologists, clinical chemists, and pharmacology researchers.[4]

This document serves as a detailed guide to the properties, analysis, and handling of the UR-144 N-(4-hydroxypentyl) analytical reference standard, underpinning the principles of expertise, trustworthiness, and authoritative scientific grounding.

Chemical and Physical Identity

A thorough understanding of the chemical and physical properties of an analytical standard is fundamental to its correct application and the generation of reliable data.

| Property | Value | Source |

| Formal Name | (1-(4-hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |

| CAS Number | 1537889-04-5 | |

| Molecular Formula | C₂₁H₂₉NO₂ | |

| Formula Weight | 327.5 g/mol | |

| Purity | ≥98% | |

| Formulation | A crystalline solid | |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml | |

| UV λmax | 217, 247, 304 nm |

Plausible Synthetic Pathway

The synthesis would likely begin with the N-alkylation of the indole core. A potential precursor, despentyl-UR-144, has been identified, which consists of the indole ring and the tetramethylcyclopropyl methanone moiety.[5] The synthesis of the N-(4-hydroxypentyl) side chain could be achieved through various organic chemistry reactions, followed by its attachment to the indole nitrogen.

Caption: Plausible synthetic pathway for UR-144 N-(4-hydroxypentyl) metabolite.

Metabolic Fate of UR-144

UR-144 undergoes extensive Phase I metabolism, primarily through hydroxylation of the N-pentyl chain.[1] The N-(4-hydroxypentyl) metabolite is a significant product of this biotransformation. Other metabolic pathways include di-hydroxylation and carboxylation of the N-pentyl chain.[1] Understanding this metabolic map is crucial for selecting the appropriate target analytes for toxicological screening.

Caption: Simplified metabolic pathway of UR-144.

Pharmacological Activity

While the primary utility of the N-(4-hydroxypentyl) metabolite is as a biomarker, its own pharmacological activity is of interest to researchers studying the overall effects of UR-144. A bioassay has demonstrated that this metabolite is pharmacologically active, exhibiting agonist activity at both cannabinoid receptors.[6]

| Receptor | EC₅₀ (ng/mL) | Potency Relative to UR-144 |

| CB₁ | 231 | Less potent |

| CB₂ | 2.4 | More potent |

Data sourced from a cannabinoid receptor bioassay study.[7]

These findings are significant as they suggest that the N-(4-hydroxypentyl) metabolite may contribute to the overall pharmacological profile of UR-144, particularly its effects mediated by the CB2 receptor.

Analytical Methodologies

The accurate and sensitive detection and quantification of UR-144 N-(4-hydroxypentyl) metabolite in biological matrices is paramount for forensic and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[8]

Sample Preparation for Urine Analysis

A robust sample preparation protocol is critical for removing matrix interferences and ensuring accurate quantification.

Step-by-Step Protocol:

-

Enzymatic Hydrolysis: To a 1 mL urine sample, add a buffer solution (e.g., acetate buffer, pH 5) and β-glucuronidase. Incubate at an elevated temperature (e.g., 37°C) for a sufficient time (e.g., 2 hours) to cleave any glucuronide conjugates.[2]

-

Internal Standard Addition: Spike the sample with a deuterated internal standard, such as UR-144 N-(4-hydroxypentyl) metabolite-d₅, to correct for matrix effects and variations in extraction efficiency and instrument response.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

-

LLE: Add an appropriate organic solvent (e.g., a mixture of chlorobutane and isopropyl alcohol), vortex, and centrifuge. Transfer the organic layer and evaporate to dryness. Reconstitute the residue in the mobile phase.

-

SPE: Condition an appropriate SPE cartridge. Load the sample, wash with a suitable solvent to remove interferences, and elute the analyte with an appropriate elution solvent. Evaporate the eluate and reconstitute.[9]

-

LC-MS/MS Instrumental Parameters

The following are suggested starting parameters for an LC-MS/MS method. Method development and validation are essential for each laboratory's specific instrumentation and application.

| Parameter | Suggested Setting |

| LC Column | A C18 or similar reversed-phase column (e.g., ACQUITY UPLC HSS T3) |

| Mobile Phase | A gradient of water and methanol or acetonitrile with a modifier such as formic acid or ammonium formate |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transitions | Monitor at least two precursor-to-product ion transitions for both the analyte and the internal standard for confident identification and quantification. |

A study analyzing 50 human urine samples found the concentration of UR-144-N-4-Hydroxypentyl to range from 3.5 to 87.24 ng/mL.[10]

Caption: General workflow for the analysis of UR-144 N-(4-hydroxypentyl) metabolite in urine.

Stability and Storage of the Analytical Reference Standard

Proper handling and storage of the analytical reference standard are crucial for maintaining its integrity and ensuring the accuracy of analytical measurements.

| Condition | Recommendation | Rationale |

| Long-Term Storage (Solid) | -20°C | The supplier indicates stability for ≥ 5 years at this temperature.[1] |

| Working Solutions | Store at -20°C in tightly sealed vials. | Minimizes solvent evaporation and potential degradation. |

| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles. | Repeated freezing and thawing can lead to degradation of some analytes. It is recommended to aliquot stock solutions into smaller, single-use volumes.[11] |

| Benchtop Stability | Keep solutions at room temperature for the minimum time necessary for sample preparation. | While UR-144 has shown some stability at room temperature in biological matrices, minimizing exposure to higher temperatures is good laboratory practice.[6] |

Legal Status

UR-144 is a controlled substance in many jurisdictions, including being a Schedule I substance in the United States.[4] While the legal status of its metabolites may vary, they are often encompassed by analogue legislation. Researchers should consult their local regulations regarding the possession and use of this analytical reference standard.

Conclusion

The UR-144 N-(4-hydroxypentyl) analytical reference standard is a critical tool for the accurate identification of UR-144 exposure. This guide has provided a comprehensive overview of its chemical and physical properties, plausible synthesis, metabolic context, pharmacological activity, and detailed analytical considerations. By adhering to the principles of sound scientific practice, including proper handling, storage, and validated analytical methodologies, researchers can confidently utilize this reference material to generate high-quality, defensible data in the dynamic field of synthetic cannabinoid analysis.

References

-

Wikipedia. (2023, December 5). UR-144. In Wikipedia. Retrieved from [Link]

- Adamowicz, P., & Lechowicz, W. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine.

- Adamowicz, P., Zuba, D., & Byrska, B. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of analytical toxicology, 37(5), 277–286.

- Small, E. (2015). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University.

-

Marshall University. (n.d.). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from [Link]

- Dang, D. K., Nguyen, T. T. H., Vu, T. T. H., Hoang, L. K., & Nguyen, H. T. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS.

- Adamowicz, P., Zuba, D., & Byrska, B. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 277-286.

- Fabregat-Safont, D., Carbajo, M., & Ventura, M. (2014). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Molecules, 19(11), 17769-17784.

- Benvenuto, K., Botch-Jones, S. R., & Mallet, C. R. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology, 5(5), 502.

- Atapattu, D. N., & Holliday, A. E. (2019). Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance spectroscopy. Forensic toxicology, 37(2), 405-416.

-

Wikipedia. (2023, October 28). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]